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molecular formula C15H15NO2S B8637700 Methyl 3-{[4-(methylsulfanyl)phenyl]methyl}pyridine-4-carboxylate CAS No. 662150-32-5

Methyl 3-{[4-(methylsulfanyl)phenyl]methyl}pyridine-4-carboxylate

Cat. No. B8637700
M. Wt: 273.4 g/mol
InChI Key: LITCBPASWGPWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800652B2

Procedure details

A solution of 1-(bromomethyl)-4-(methylsulfanyl)benzene (prepared according to D. D. M. Wayner, D. R. Arnold, Can J. Chem., 1984, 62, 1164) (2.54 g, 11.7 mmol) in THF (10 mL) was added dropwise to a slurry of Riecke® Zinc in THF (22.8 mL of a commercial suspension [5 g Zn/100 mL], 17.5 mmol) under nitrogen. During this time the temperature rose steadily to 35° C. After allowing the black slurry to cool to room temperature over 30 min bis(triphenylphosphine)nickel (II) chloride (762 mg, 1.17 mmol) was added followed by a solution of methyl 3-chloroisonicotinate (prepared according to J. Epsztajn, M. W. Plotka, A. Grabowska, Synth. Commun., 1997, 27, 1075) (1.0 g, 5.83 mmol) in THF (10 mL), dropwise, taking care to keep the temperature below 30° C. After the addition was complete the reaction was allowed to cool to room temperature over 1 h before being quenched by the addition of sat. NH4Cl (aq) (20 mL) while cooling with an ice bath. The mixture was filtered through Celite®, washing well with EtOAc (3×20 mL), the organic layer was separated, dried (MgSO4) and evaporated to give a brown oil. The residue was purified by column chromatography [SiO2; EtOAc:pentane, 1:3 increasing polarity to EtOAc:pentane, 1:1 and then to (EtOAc:MeOH:NH4OH, 95:5:0.5):pentane, 1:1] to give the title compound as an orange oil; δH (CDCl3, 400 MHz) 2.43 (3H, s), 3.82 (3H, s), 4.30 (2H, s), 7.05 (2H, d), 7.18 (2H, d), 7.67 (1H, br), 8.59 (2H, br); MS m/z (TS+) 274 (MH+).
Quantity
2.54 g
Type
reactant
Reaction Step One
[Compound]
Name
commercial suspension
Quantity
22.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
762 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][CH3:10])=[CH:5][CH:4]=1.Cl[C:12]1[CH:21]=[N:20][CH:19]=[CH:18][C:13]=1[C:14]([O:16][CH3:17])=[O:15]>C1COCC1.[Zn].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Cl-].[Ni+2]>[NH4+:20].[OH-:15].[CH3:10][S:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][C:12]2[CH:21]=[N:20][CH:19]=[CH:18][C:13]=2[C:14]([O:16][CH3:17])=[O:15])=[CH:4][CH:5]=1 |f:4.5.6.7.8,9.10|

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)SC
Name
commercial suspension
Quantity
22.8 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CN=C1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
762 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ni+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose steadily to 35° C
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
before being quenched by the addition of sat. NH4Cl (aq) (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice bath
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
WASH
Type
WASH
Details
washing well with EtOAc (3×20 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography [SiO2

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
CSC1=CC=C(CC2=C(C(=O)OC)C=CN=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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